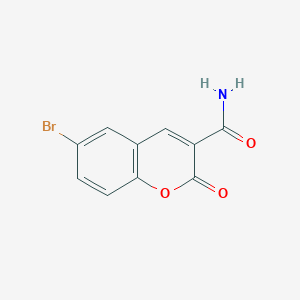

6-Bromo-2-oxochromene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

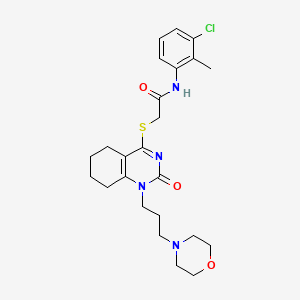

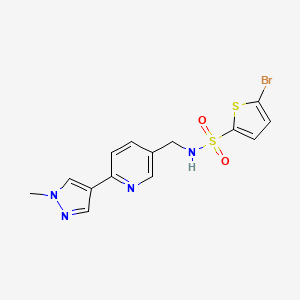

6-Bromo-2-oxochromene-3-carboxamide is a chemical compound with the molecular formula C10H6BrNO3 . It has a molecular weight of 268.066. It is also known by other names such as 6-Bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide .

Synthesis Analysis

The synthesis of 6-Bromo-2-oxochromene-3-carboxamide involves reactions with zinc enolates derived from 1-Aryl-2,2-dibromoalkanones . Another study describes the synthesis of a similar compound, dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate, via the reaction between triphenylphosphine, dimethyl acetylenedicarboxylate, and 5-bromo-2-hydroxybenzaldehyde acid in the presence of dichloromethane .Molecular Structure Analysis

The molecular structure of 6-Bromo-2-oxochromene-3-carboxamide can be analyzed using various tools such as MolView . The structure is determined by the arrangement of atoms and the chemical bonds that hold the atoms together .Chemical Reactions Analysis

The chemical reactions involving 6-Bromo-2-oxochromene-3-carboxamide include cyclopropanation reactions with zinc enolates . Another reaction involves the Reformatsky reaction with N-substituted 6-Bromo-2-oxochromene-3-carboxamides .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-2-oxochromene-3-carboxamide include a density of 1.6±0.1 g/cm3, boiling point of 526.8±50.0 °C at 760 mmHg, and vapour pressure of 0.0±1.4 mmHg at 25°C . It also has a molar refractivity of 60.3±0.3 cm3, polar surface area of 55 Å2, and molar volume of 171.3±3.0 cm3 .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

Cyclization and Novel Ring Systems : 6-Bromo-2-oxochromene-3-carboxamide has been used in cyclization reactions to produce novel ring systems like benzopyrano[2,3-d]pyrimidine-4,6-dione and benzopyrano[3,2-e]-1,4-diazepine. These cyclizations demonstrate the compound's utility in creating structurally unique compounds with potential applications in various fields of chemistry and pharmacology (Bevan et al., 1986).

Eco-Friendly Synthesis Approaches : It has been used in eco-friendly synthesis methods like the Knoevenagel condensation to produce 2-imino-2H-chromene-3-carboxamides. These synthesis approaches emphasize sustainable and environmentally conscious methods in chemical production (Proença & Costa, 2008).

Reformatsky Reaction : This compound is involved in the Reformatsky reaction with different bromoalkanates, illustrating its reactivity and potential in synthesizing diverse organic compounds, such as N-aryl-(6-bromo)-4-(1-methoxycarbonylcyclohexyl)-2-oxochroman-3-carboxamides (Shchepin et al., 2006).

X-ray Crystallography : The structure of derivatives of 6-Bromo-2-oxochromene-3-carboxamide, like ethyl E-6-bromo-4-[1-(methoxycarbonyl)cyclobutyl]-2-oxochromene-3-carboxylate, has been determined through X-ray crystallography, highlighting its importance in structural chemistry (Kirillov, Nikiforova, & Dmitriev, 2015).

Applications in Biological Studies

- Antimalarial Research : Derivatives of this compound, specifically bromo-benzothiophene carboxamide derivatives, have shown potential as inhibitors of Plasmodium falciparum Enoyl-ACP reductase, highlighting its potential application in antimalarial research (Banerjee et al., 2011).

Zukünftige Richtungen

While specific future directions for the study of 6-Bromo-2-oxochromene-3-carboxamide are not mentioned in the available literature, the field of reactive oxygen species (ROS)-based nanomedicine, which includes compounds like 6-Bromo-2-oxochromene-3-carboxamide, is a promising area of research for crossing the blood-brain barrier and treating glioma .

Eigenschaften

IUPAC Name |

6-bromo-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO3/c11-6-1-2-8-5(3-6)4-7(9(12)13)10(14)15-8/h1-4H,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTMVXKDEZKIAIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(C(=O)O2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-2-oxo-2H-chromene-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-methoxyphenyl)-5-methyl-9-(2-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2720456.png)

![N-(3-isopropylphenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2720459.png)

![N-(3,4-dimethoxyphenyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2720461.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2720469.png)

![1,3,7-trimethyl-8-octyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2720474.png)